REACTION_CXSMILES
|
[C:1](=[O:22])([O:20][CH3:21])[O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:6]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:5][C:4]=1[C:16]([CH3:19])([CH3:18])[CH3:17]>[Pd].CO>[C:1](=[O:22])([O:20][CH3:21])[O:2][C:3]1[CH:8]=[C:7]([NH2:9])[C:6]([C:12]([CH3:13])([CH3:14])[CH3:15])=[CH:5][C:4]=1[C:16]([CH3:19])([CH3:18])[CH3:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)C(C)(C)C)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the system was closed
|
Type
|
CUSTOM
|
Details
|
The system was purged with N2 (g)
|
Type
|
CUSTOM
|
Details
|
was performed at a reaction temperature of 25° C.+/−5° C
|
Type
|
FILTRATION
|
Details
|
When complete, the reaction was filtered
|
Type
|
WASH
|
Details
|
the reactor/cake was washed with MeOH (4.00 vol)
|
Type
|
DISTILLATION
|
Details
|
The resulting filtrate was distilled under vacuum at no more than 50° C. to 8.00 vol. Water (2.00 vol)
|
Type
|
ADDITION
|
Details
|
was added at 45° C.+/−5° C
|
Type
|
WAIT
|
Details
|
was held at 0° C.+/−5° C. for no less than 1 hour
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake was washed once with 0° C.+/−5° C
|
Type
|
CUSTOM
|
Details
|
The cake was dried under vacuum (−0.90 bar and −0.86 bar) at 35° C.-40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=C(C=C(C(=C1)N)C(C)(C)C)C(C)(C)C)(OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |